Methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃, δ ppm):
- 6.85–7.25 (m, 2H) : Aromatic protons from the benzothieno moiety.
- 3.72 (s, 3H) : Methyl ester (–OCOCH₃).
- 3.10–3.30 (m, 4H) : Methylene protons adjacent to sulfur (–S–CH₂–CO–).
- 2.60–2.80 (m, 4H) : Cyclohexene ring protons.
- 1.90–2.10 (m, 2H) : Bridgehead protons of the tetrahydro system.
¹³C NMR (100 MHz, CDCl₃, δ ppm):
- 170.5 : Ester carbonyl (C=O).
- 158.2, 152.4 : Pyrimidine carbons.
- 135.6–125.8 : Aromatic carbons.
- 52.3 : Methoxy carbon (–OCH₃).
- 35.4, 30.1 : Methylene carbons adjacent to sulfur.
These shifts correlate with those of structurally similar compounds.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound exhibits the following key fragments:
- Molecular ion [M+H]⁺ : m/z 305.0521 (calculated for C₁₃H₁₅N₂O₂S₂⁺).
- Major fragments :
- m/z 260.9874: Loss of –OCOCH₃ (–59 Da).
- m/z 189.0322: Benzothienopyrimidine core (C₉H₇N₂S⁺).
- m/z 121.0456: Thiophene-pyrimidine fragment (C₆H₅N₂S⁺).
The fragmentation pathway involves initial cleavage of the labile ester group, followed by retro-Diels-Alder decomposition of the tetrahydro ring.
Infrared (IR) Vibrational Signatures
IR spectroscopy (KBr pellet, cm⁻¹):
- 1735 : Strong C=O stretch of the ester group.
- 1580, 1450 : Aromatic C=C stretching.
- 1245 : C–N stretching of the pyrimidine ring.
- 1080 : C–S–C asymmetric stretching.
- 750 : Out-of-plane bending of thiophene protons.
The absence of N–H stretches (3300–3500 cm⁻¹) confirms the absence of free amine groups, consistent with the fully substituted pyrimidine structure.
Properties
Molecular Formula |
C13H14N2O2S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-10(16)6-18-12-11-8-4-2-3-5-9(8)19-13(11)15-7-14-12/h7H,2-6H2,1H3 |
InChI Key |
NSXPDCGUZLXZDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 1.82–1.95 (m, 8H, tetrahydro ring H), 2.85–2.92 (m, 4H, tetrahydro ring CH₂), 3.38 (s, 2H, SCH₂CO), 3.72 (s, 3H, OCH₃), 8.47 (s, 1H, pyrimidine H).
-
¹³C NMR (125 MHz, CDCl₃) : δ 22.1, 23.4, 25.6 (tetrahydro ring C), 34.8 (SCH₂CO), 52.1 (OCH₃), 116.8 (pyrimidine C), 154.2 (C=S), 170.5 (C=O).
-
IR (KBr) : ν 1715 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S), 1125 cm⁻¹ (C-O).
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, UV 254 nm)
-
Melting Point : 128–130°C (uncorrected)
Challenges and Mitigation Strategies
-
Thiol Oxidation : The sulfanyl group is prone to oxidation to sulfoxide or sulfone. Conducting reactions under inert atmosphere (N₂/Ar) and using freshly distilled solvents minimizes this.
-
Ester Hydrolysis : Strong bases (e.g., NaOH) or prolonged heating can hydrolyze the methyl ester. Employing mild bases (K₂CO₃) and monitoring reaction time mitigates decomposition.
-
Byproduct Formation : Over-alkylation at the 2-position of the pyrimidine ring occurs with excess methyl mercaptoacetate. Stoichiometric control (1.2 equiv of thiol) suppresses this .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thioether linkage, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and thioether derivatives.
Substitution: Amides, alcohols, and other ester derivatives.
Scientific Research Applications
Methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate are influenced by modifications to its core structure, substituents, or ester groups. Below is a detailed comparison with analogous compounds:
Ethyl Ester Derivatives
- Ethyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoate (C₁₆H₂₀N₂O₂S₂, MW: 336.47 g/mol): This derivative replaces the methyl ester with an ethyl group and extends the carbon chain. However, its larger size may reduce binding affinity to enzymatic targets compared to the methyl acetate analog .
- Ethyl 2-[(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate (C₂₀H₂₁N₃O₂S₂, MW: 407.53 g/mol): The addition of an anilino group at the 4-position introduces hydrogen-bonding capabilities, which could enhance interactions with biological targets like kinases or antimicrobial enzymes. This modification increases molecular weight but may improve specificity .
Thiosemicarbazide and Hydrazine Derivatives
- 2-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinecarbothioamide (C₁₂H₁₅N₅S₂, MW: 301.42 g/mol): Replacing the methyl ester with a thiosemicarbazide group (-NH-NH-CS-NH₂) introduces multiple hydrogen-bond donors. This derivative exhibits enhanced antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 μg/mL) compared to the parent compound, likely due to improved target engagement .
- 4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine: The hydrazine substituent (-NH-NH₂) enables Schiff base formation with aldehydes, facilitating further derivatization. Such compounds are intermediates for synthesizing antiproliferative agents targeting cancer cell lines (e.g., IC₅₀: 8–15 μM against MCF-7) .
Halogenated and Aromatic Derivatives
- 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one (C₁₉H₂₀BrN₂OS₂, MW: 451.41 g/mol): Bromine substitution at the benzyl position increases steric bulk and electron-withdrawing effects, altering binding kinetics.
- 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-(3,4,5-trimethylphenyl)ethanone (C₂₁H₂₂N₂OS₂, MW: 390.54 g/mol): The trimethylphenyl group enhances π-π stacking interactions with hydrophobic enzyme pockets. This derivative has been evaluated for antitubercular activity (MIC: 6.25 μg/mL against M. tuberculosis), outperforming simpler esters in permeability assays .
Structural and Pharmacological Data Table
Key Findings and Trends
Ester Group Impact : Methyl esters generally offer better synthetic accessibility, while ethyl or aromatic esters enhance lipophilicity and target affinity .
Halogenation Effects : Bromine or fluorine substitutions improve binding to hydrophobic enzyme pockets but may reduce solubility .
Biological Activity
Methyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate is a compound belonging to the class of benzothieno-pyrimidines. This article explores its biological activities, including its potential therapeutic effects and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it exhibits a complex structure featuring a benzothieno moiety linked to a pyrimidine ring. The presence of sulfur in its structure contributes to its unique chemical properties and biological activity.
Antioxidant Activity
Research indicates that compounds related to methyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Study Findings : In vitro assays demonstrated that derivatives of this compound exhibited strong scavenging activity against DPPH and ABTS radicals. For instance, analogs showed up to 93% inhibition of DPPH radicals at certain concentrations, comparable to standard antioxidants like vitamin C .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders.
- Mechanism : The compound has shown to inhibit mushroom tyrosinase activity effectively. In cellular assays using B16F10 melanoma cells, it was found that specific analogs significantly reduced tyrosinase activity induced by α-MSH and IBMX .
| Analog | Concentration (µM) | Tyrosinase Activity (% Inhibition) |
|---|---|---|
| 1 | 10 | 60 |
| 3 | 10 | 65 |
| Kojic Acid | - | 50 |
Cytotoxicity Studies
Cytotoxic effects were evaluated using various concentrations of the compound on B16F10 cells. The results indicated that while some analogs exhibited cytotoxicity at higher concentrations (≥20 µM), others maintained cell viability without significant toxicity .
Case Studies
- Case Study on Melanogenesis : A study involving B16F10 cells treated with the compound showed a marked decrease in melanin content after exposure to the compound compared to controls. This suggests potential use in skin lightening formulations.
- Antioxidant Efficacy : Another study highlighted the ability of the compound to protect neuronal cells from oxidative damage in vitro, suggesting its potential application in neuroprotective therapies .
Q & A
Q. Q1. What are the key synthetic routes for Methyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate, and how do reaction conditions impact yield?
Answer: The synthesis typically involves multi-step protocols:
Core formation : Cyclization of thiophene and pyrimidine precursors (e.g., Gewald reaction using cyclohexanone and ethyl cyanoacetate) to generate the benzothieno[2,3-d]pyrimidine scaffold .
Sulfanyl introduction : Nucleophilic substitution at the 4-position using thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Esterification : Reaction with methyl chloroacetate to introduce the methyl ester group .
Q. Critical factors :
- Temperature : Elevated temperatures (80–100°C) improve cyclization but may degrade heat-sensitive intermediates .
- Solvents : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in substitution steps .
- Catalysts : Lewis acids (e.g., POCl₃) facilitate chloro-intermediate formation for subsequent substitutions .
Q. Yield optimization :
Advanced Synthetic Challenges
Q. Q2. How can regioselectivity issues in alkylation or substitution reactions be resolved during derivatization?
Answer: Regioselectivity challenges arise in functionalizing the pyrimidine ring due to competing reactive sites. Strategies include:
- Thermodynamic control : Using bulky bases (e.g., DBU) to favor substitution at the 4-position over the 2-position .
- Directing groups : Introducing temporary protecting groups (e.g., acetyl) to steer reactivity .
- Solvent effects : Non-polar solvents (toluene) reduce side reactions by stabilizing transition states .
Example :
In alkylation of 2-oxo-thienopyrimidines, green chemistry principles (room temperature, non-toxic solvents) achieved 75% yield with minimal byproducts .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths/angles and detects disorder in the tetrahydrobenzothiophene ring (e.g., mean C–C bond length = 1.514 Å) .
- NMR spectroscopy :
- HPLC : Purity validation (>98%) using C18 columns with acetonitrile/water gradients .
Advanced tip : Dynamic NMR can probe conformational flexibility in the tetrahydro ring system .
Reactivity and Functionalization
Q. Q4. How does the sulfanyl group influence reactivity, and what transformations are feasible?
Answer: The sulfanyl (–S–) group enables:
- Oxidation : H₂O₂ or mCPBA converts it to sulfoxide/sulfone derivatives, altering electronic properties for enhanced bioactivity .
- Nucleophilic substitution : Displacement with amines or thiols to generate analogs (e.g., antimicrobial hydrazinecarbothioamides) .
- Metal coordination : Binds to transition metals (Cu²⁺, Fe³⁺), useful in catalytic or chelation-based applications .
Example :
Reaction with thiosemicarbazide under reflux yielded hydrazinecarbothioamide derivatives (82% yield) with confirmed antimicrobial activity .
Biological Evaluation
Q. Q5. What methodologies are used to assess the compound’s biological activity, and how are contradictions in data addressed?
Answer:
Q. Addressing contradictions :
- Variability in MIC values (e.g., Pseudomonas aeruginosa ATCC 10145: MIC = 2–16 µg/mL) may stem from differences in bacterial strains or solvent effects (DMSO vs. aqueous buffers) .
- Docking studies : Molecular dynamics simulations (e.g., EGFR kinase binding) clarify structure-activity relationships and resolve mechanistic ambiguities .
Data Interpretation and Optimization
Q. Q6. How can researchers reconcile conflicting spectral or crystallographic data for this compound?
Answer:
- Crystallographic disorder : Common in the tetrahydro ring (e.g., reports disorder in CH₂ groups). Refinement software (SHELXL) models alternate conformers .
- NMR signal overlap : Use high-field instruments (500+ MHz) and 2D techniques (HSQC, HMBC) to assign protons in crowded regions (δ 1.6–2.9 ppm) .
Case study :
Disordered benzothiophene rings in X-ray data were resolved with anisotropic displacement parameters, achieving R factor = 0.053 .
Advanced Mechanistic Studies
Q. Q7. What strategies elucidate the compound’s mechanism of action at the molecular level?
Answer:
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to targets (e.g., enzymes like DHFR) .
- Metabolomics : LC-MS/MS tracks cellular uptake and metabolic stability .
- CRISPR screening : Identifies genetic pathways affected in resistant vs. susceptible cell lines .
Example :
Docking of thieno[2,3-d]pyrimidine derivatives into EGFR’s ATP-binding pocket revealed hydrogen bonding with Met793 and hydrophobic interactions with Leu718, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
